Talsaclidine fumarate
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Overview
Description
Talsaclidine fumarate: is a small molecule drug developed by Boehringer Ingelheim. It is a muscarinic acetylcholine receptor agonist, specifically targeting the M1 receptor subtype. This compound was primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease due to its ability to stimulate cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of talsaclidine fumarate involves several key steps:
Formation of the Quinuclidine Core: The synthesis begins with the formation of the quinuclidine core structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group to the quinuclidine core. This is usually done via nucleophilic substitution reactions.
Formation of the Fumarate Salt: Finally, the free base of talsaclidine is reacted with fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Talsaclidine fumarate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group.
Reduction: Reduction reactions can occur at various functional groups within the molecule, altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis phase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of talsaclidine, each with distinct pharmacological profiles.
Scientific Research Applications
Chemistry: It serves as a model compound for studying muscarinic receptor agonists and their interactions with cholinergic systems.
Biology: The compound is used to investigate the role of muscarinic receptors in cellular signaling and neurotransmission.
Medicine: Talsaclidine fumarate was primarily developed for treating Alzheimer’s disease. .
Mechanism of Action
Talsaclidine fumarate exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to increased cholinergic neurotransmission, which is believed to enhance cognitive function and memory. The compound interacts with the receptor’s active site, triggering a cascade of intracellular signaling pathways that ultimately result in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aceclidine: Another muscarinic agonist with similar pharmacological properties.
Vedaclidine: A compound with a similar mechanism of action but different receptor subtype selectivity.
Uniqueness
Talsaclidine fumarate is unique due to its high selectivity for the M1 receptor subtype, which is crucial for its potential therapeutic effects in Alzheimer’s disease. Unlike other muscarinic agonists, this compound has shown a favorable pharmacokinetic profile, including good bioavailability and minimal off-target effects .
Biological Activity
Talsaclidine fumarate is a selective muscarinic M1 receptor agonist that has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This compound has demonstrated significant biological activity, particularly in modulating amyloid beta peptide levels, which are critical in the pathophysiology of AD. The following sections provide a detailed overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.
Talsaclidine acts as a full agonist at the M1 muscarinic acetylcholine receptors while exhibiting partial agonist activity at M2 and M3 receptors. This selectivity is crucial as it allows for targeted modulation of cholinergic signaling pathways that are often disrupted in neurodegenerative diseases. The primary mechanism involves stimulating the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic amyloid beta peptides (Aβ) .
Efficacy in Alzheimer's Disease
Clinical trials have provided compelling evidence regarding the efficacy of talsaclidine in lowering Aβ levels. In a randomized, double-blind, placebo-controlled study involving 40 patients with AD, talsaclidine significantly reduced cerebrospinal fluid (CSF) levels of Aβ42 by a median of 19% (p < 0.001) compared to baseline measurements. In contrast, placebo-treated patients showed an increase in Aβ40 levels .
Study | Participant Count | Aβ42 Reduction | Statistical Significance |
---|---|---|---|
Talsaclidine | 34 | 19% median decrease | p < 0.001 |
Placebo | 6 | Increase observed | Not significant |
This reduction in Aβ levels is particularly relevant given that Aβ42 is more prone to aggregation and plaque formation, which are hallmarks of AD pathology.
Pharmacokinetics and Dosage
Talsaclidine has been administered orally, with dosing regimens typically involving multiple daily doses. For instance, one study utilized a regimen of 24 mg three times daily . The pharmacokinetic profile indicates that peak plasma concentrations are achieved within hours post-administration, with significant plasma levels maintained throughout the dosing interval.
Parameter | Value |
---|---|
Molecular Weight | 281.3044 g/mol |
Oral Bioavailability | High |
Peak Plasma Concentration | 730 ng/mL after 160 mg dose |
Case Studies and Research Insights
Several studies have explored the broader implications of talsaclidine's biological activity beyond AD. For example:
- Cognitive Enhancement : Research indicates that muscarinic agonists like talsaclidine may enhance cognitive functions in various contexts, including schizophrenia . The cholinergic system's role in cognition suggests potential applications for talsaclidine in treating cognitive deficits associated with psychiatric disorders.
- Safety Profile : Clinical trials have generally reported a favorable safety profile for talsaclidine, with adverse effects being mild and transient . However, further long-term studies are necessary to fully assess its safety in diverse populations.
Properties
CAS No. |
147025-54-5 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI Key |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Synonyms |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Origin of Product |
United States |
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